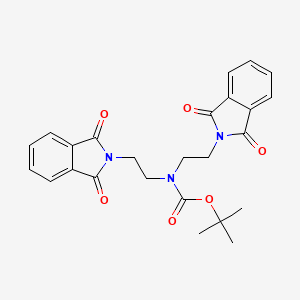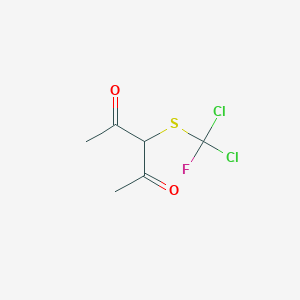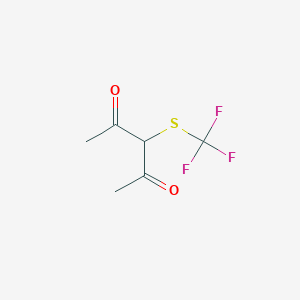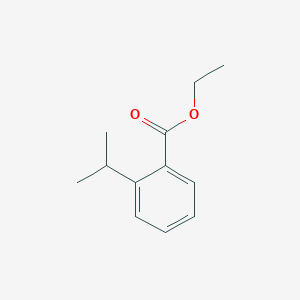![molecular formula C10H17N5O3 B6307568 t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate CAS No. 2166909-18-6](/img/structure/B6307568.png)
t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Synthesis Analysis
Carbamates can be synthesized by reacting an amine with an isocyanate or a chloroformate . The Boc group can be introduced to an amine using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2). The Boc group has a tert-butyl group attached to the carbonyl of the carbamate .Chemical Reactions Analysis
Carbamates, such as the Boc group, can be removed under acidic conditions or by heating . This makes them useful as protecting groups in organic synthesis, as they can be added and removed without affecting other functional groups in the molecule .Physical And Chemical Properties Analysis
Carbamates are generally stable compounds. They are soluble in organic solvents, but their solubility can vary depending on the specific structure of the carbamate .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its role as an intermediate in the synthesis of various drugs. Its triazole moiety is particularly significant in medicinal chemistry, as triazoles are known for their antifungal , antibacterial , and anticancer properties . The tert-butyl group enhances the compound’s stability, making it suitable for use in drug synthesis.
Chemical Synthesis
As a reagent, this compound is involved in palladium-catalyzed synthesis processes . It’s used to create N-Boc-protected anilines, which are valuable in synthesizing a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-carbamoyltriazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)12-4-5-15-6-7(8(11)16)13-14-15/h6H,4-5H2,1-3H3,(H2,11,16)(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKUMRGEIKEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
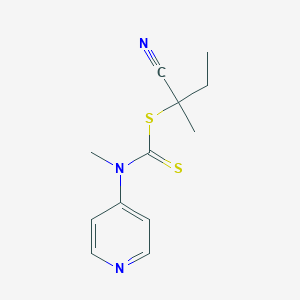
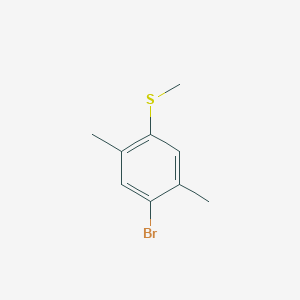

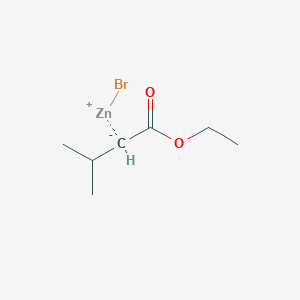
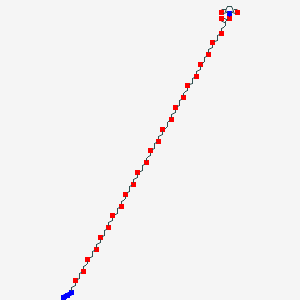
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
